N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide
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Description
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H16N4O3S2 and its molecular weight is 328.41. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its activity .
Biochemical Pathways
The inhibition of carbonic anhydrases disrupts the balance of bicarbonate ions and protons in the body, affecting various biochemical pathways. This can lead to changes in pH balance and electrolyte levels, impacting numerous physiological processes .
Result of Action
The inhibition of carbonic anhydrases by N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide can lead to a decrease in the production of bicarbonate ions and protons, potentially affecting pH balance and electrolyte levels . This could have various effects at the molecular and cellular levels, depending on the specific physiological context.
Action Environment
Environmental factors such as pH and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on carbonic anhydrases could be more pronounced in environments with a higher concentration of carbon dioxide . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S2/c1-4-19-12-13-8-9(11(14-12)16(2)3)15-21(17,18)10-6-5-7-20-10/h5-8,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLOZVMQTUERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.